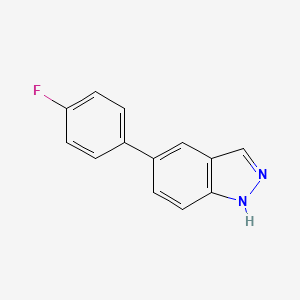

5-(4-Fluorophenyl)-1h-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWBFIKAUENTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696163 | |

| Record name | 5-(4-Fluorophenyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-86-6 | |

| Record name | 5-(4-Fluorophenyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(4-Fluorophenyl)-1H-indazole (CAS No. 885272-86-6). The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This guide details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses its physicochemical characteristics, and explores its potential reactivity, providing a critical resource for researchers engaged in drug discovery and development. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further investigation and application of this versatile heterocyclic compound.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets.[3] Numerous indazole-containing drugs have reached clinical use, including the anti-emetic agent Granisetron and the tyrosine kinase inhibitor Axitinib, highlighting the therapeutic potential of this heterocyclic system.[3]

The introduction of a 4-fluorophenyl group at the 5-position of the indazole core, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and alter the electronic nature of the molecule. This guide focuses specifically on this fluorinated derivative, providing a detailed examination of its chemical characteristics.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in drug development, influencing aspects from solubility and permeability to formulation and in vivo disposition.

| Property | Value | Source |

| CAS Number | 885272-86-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₉FN₂ | --INVALID-LINK--[4] |

| Molecular Weight | 212.22 g/mol | --INVALID-LINK--[4] |

| Boiling Point | 401.2 ± 20.0 °C (Predicted) | --INVALID-LINK--[4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[4] |

| pKa | 13.61 ± 0.40 (Predicted) | --INVALID-LINK--[4] |

Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields and broad functional group tolerance.[6][7]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound would logically proceed via the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with 4-fluorophenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for such transformations.[4] A suitable base, such as potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step, and an appropriate solvent system, like dimethoxyethane (DME), is used to solubilize the reactants.[4]

Detailed Experimental Protocol (Generalized)

The following is a generalized, yet detailed, protocol based on established methodologies for Suzuki-Miyaura couplings of similar indazole systems.[4] Note: This protocol should be optimized for the specific substrates.

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the indazole and fluorophenyl protons. The indazole C-H protons will appear in the aromatic region, with the H3 proton likely being the most deshielded. The protons of the fluorophenyl group will exhibit characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

For comparison, the related compound Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate shows a ¹⁹F NMR signal at -112.9 ppm.[5] The ¹H NMR signals for the fluorophenyl group in this related compound appear as a triplet at 7.26 ppm.[5]

Reactivity and Potential Applications

The this compound molecule offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

N-Functionalization

The indazole core has two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent alkylation or arylation. The regioselectivity of N-functionalization can be influenced by the choice of base, solvent, and electrophile. This allows for the introduction of various substituents to modulate the compound's properties and explore structure-activity relationships.

Potential as a Kinase Inhibitor Scaffold

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-(4-fluorophenyl) substituent can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, providing a vector for further optimization of potency and selectivity. The development of novel indazole derivatives as inhibitors of various kinases is an active area of cancer research.[3][9]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through robust and versatile methods like the Suzuki-Miyaura cross-coupling. The presence of the fluorophenyl moiety offers opportunities for favorable interactions with biological targets and improved pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, intended to facilitate its use in the design and development of novel therapeutic agents. Further experimental work is warranted to fully characterize this compound and explore its biological activity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Fluorophenyl)-1H-indazole

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Compounds such as Axitinib, a potent tyrosine kinase inhibitor used in oncology, and Granisetron, a 5-HT3 receptor antagonist for controlling chemotherapy-induced nausea, highlight the therapeutic importance of this heterocyclic system.[1] The introduction of specific substituents, such as the 4-fluorophenyl group at the 5-position, is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can alter metabolic stability and binding affinity through favorable electronic interactions.

Given its potential role in drug discovery programs, the unambiguous structural confirmation of this compound (Molecular Formula: C₁₃H₉FN₂, Molecular Weight: 212.22 g/mol ) is a critical first step.[2] This guide provides a comprehensive, multi-technique approach to its structure elucidation, grounded in established analytical principles. We will proceed through a logical workflow, using each piece of data to build and validate the structural hypothesis, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: A Multi-Pillar Approach

A robust structure elucidation is not reliant on a single technique but is a process of convergent validation. Our approach integrates mass spectrometry for molecular formula confirmation, a suite of nuclear magnetic resonance (NMR) experiments for mapping atomic connectivity, and X-ray crystallography for definitive spatial arrangement.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step in any structure elucidation is to confirm the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places, which allows for the confident assignment of a unique elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup:

-

Mass Spectrometer: Time-of-Flight (TOF) analyzer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure mass accuracy.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

-

Data Analysis: Identify the most intense peak in the spectrum, corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for C₁₃H₁₀FN₂⁺.

Expected Data and Interpretation

The analysis should yield a prominent ion that corresponds to the protonated molecule.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₉FN₂ | Based on synthesis precursors. |

| Exact Mass | 212.0750 | Calculated for the neutral molecule. |

| [M+H]⁺ Ion (Theoretical) | 212.0828 | Calculated for C₁₃H₁₀FN₂⁺. |

| [M+H]⁺ Ion (Observed) | 212.0828 ± 5 ppm | The measured mass should be within 5 parts-per-million of the theoretical value for high confidence. |

A measured mass within this tolerance strongly corroborates the proposed molecular formula, providing a solid foundation for subsequent NMR analysis.[3]

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required to assign every proton and carbon and to confirm the substitution pattern on both the indazole and phenyl rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.[4]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using CFCl₃ as an external reference.[5]

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton (C-H) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) carbon-proton (C-H) correlations, which are crucial for connecting different spin systems.

-

Data Interpretation: A Step-by-Step Assignment

A. ¹H NMR Spectroscopy

The proton spectrum provides the first glimpse of the molecular framework. We expect to see signals corresponding to the indazole ring protons, the fluorophenyl ring protons, and the N-H proton.

| Predicted ¹H NMR Data (in DMSO-d₆) | ||||

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expected Coupling (J, Hz) |

| H-1 (NH ) | ~13.1 | broad singlet | 1H | Acidic proton on nitrogen, broad due to exchange. Its downfield shift is characteristic of indazoles.[6] |

| H-3 | ~8.2 | singlet | 1H | Proton on the pyrazole ring of the indazole, typically a singlet with no adjacent protons. |

| H-4 | ~7.9 | doublet | 1H | Ortho to the phenyl substituent and adjacent to H-6. Appears as a doublet (J ≈ 8.8 Hz). |

| H-6 | ~7.6 | doublet of doublets | 1H | Coupled to H-4 (J ≈ 8.8 Hz) and H-7 (J ≈ 7.0 Hz). |

| H-7 | ~7.5 | doublet | 1H | Coupled to H-6 (J ≈ 7.0 Hz). |

| H-2'/H-6' | ~7.8 | doublet of doublets | 2H | Protons on the fluorophenyl ring ortho to the indazole link. Coupled to adjacent H-3'/H-5' (J ≈ 8.5 Hz) and to the fluorine atom (J ≈ 5.5 Hz). |

| H-3'/H-5' | ~7.3 | triplet (or dd) | 2H | Protons on the fluorophenyl ring meta to the indazole link. Coupled to adjacent H-2'/H-6' (J ≈ 8.5 Hz) and the fluorine atom (J ≈ 8.5 Hz), often appearing as a triplet.[7] |

B. ¹⁹F NMR Spectroscopy

This simple but critical experiment confirms the electronic environment of the fluorine atom.

-

Expected Shift: -110 to -115 ppm (relative to CFCl₃). The chemical shift for aryl fluorides is well-established in this region.[8]

-

Expected Multiplicity: A multiplet, primarily showing coupling to the ortho protons (H-2'/H-6'). The presence of a single signal in this region confirms the monosubstituted fluorophenyl moiety.[9]

C. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum should reveal 11 distinct aromatic carbon signals (two pairs of carbons on the fluorophenyl ring are equivalent by symmetry).

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Carbon Label | Predicted Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~128 |

| C-5 | ~138 |

| C-6 | ~121 |

| C-7 | ~111 |

| C-7a | ~141 |

| C-1' | ~129 (doublet, J ≈ 3 Hz) |

| C-2'/C-6' | ~129 (doublet, J ≈ 8 Hz) |

| C-3'/C-5' | ~116 (doublet, J ≈ 21 Hz) |

| C-4' | ~162 (doublet, J ≈ 245 Hz) |

Causality: The carbon directly attached to fluorine (C-4') will exhibit a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be shifted significantly downfield. The other carbons in the fluorophenyl ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which is a key diagnostic feature.[7]

D. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY: Will confirm the H-6/H-7 and H-2'/H-3' (and H-5'/H-6') coupling networks as distinct spin systems.

-

HSQC: Will unambiguously link each proton to its directly attached carbon (e.g., H-6 to C-6, H-2' to C-2', etc.).

-

HMBC: This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, connecting the isolated spin systems.

Caption: Key expected HMBC correlations to confirm the C5-C1' bond.

The crucial HMBC correlation would be from the ortho protons of the fluorophenyl ring (H-2'/H-6') to the C-5 carbon of the indazole ring. This three-bond correlation unambiguously confirms that the fluorophenyl group is attached at the 5-position. Further correlations from indazole protons H-4 and H-6 to C-5 will solidify this assignment.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For an unambiguous and definitive proof of structure, including stereochemistry (though not applicable here) and precise bond lengths and angles, single-crystal X-ray diffraction is the ultimate technique.[10][11] Its primary limitation is the requirement to grow a single, diffraction-quality crystal, which can be a significant challenge. The process involves diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is then used to compute a 3D electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often a trial-and-error process.

-

Method: Slow evaporation is a common starting point.

-

Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate).

-

Procedure: Prepare a saturated solution of the compound in a chosen solvent system at room temperature or slightly elevated temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

-

Crystal Mounting: Once suitable crystals have formed, select a well-formed, clear crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

-

Procedure: The instrument will rotate the crystal through a series of angles, collecting hundreds or thousands of diffraction images.

-

-

Structure Solution and Refinement:

-

Specialized software is used to integrate the diffraction spots and determine the unit cell parameters.

-

The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are then "refined" to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.

-

The final refined structure provides an absolute confirmation of the atomic connectivity and the 5-(4-fluorophenyl) substitution pattern determined by NMR.

Conclusion: A Convergent and Validated Structure

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry first confirms the elemental formula of C₁₃H₉FN₂. A comprehensive suite of 1D and 2D NMR experiments then maps the molecular framework, with key HMBC correlations definitively establishing the connectivity between the fluorophenyl and indazole rings at the C-5 position. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of this structure. This rigorous, self-validating workflow ensures the highest level of confidence in the compound's identity, a prerequisite for its advancement in any research or drug development context.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 885272-86-6 CAS MSDS (5-(4-FLUORO-PHENYL)-1H-INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-1H-indazole Starting Materials

This guide provides a comprehensive overview of the primary synthetic routes for obtaining the crucial starting materials required for the synthesis of 5-(4-fluorophenyl)-1H-indazole, a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 5-Aryl-1H-Indazole Moiety

The 1H-indazole core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and appearing in numerous biologically active compounds.[1][2][3] The introduction of an aryl group at the 5-position, particularly a 4-fluorophenyl group, has been shown to impart favorable pharmacokinetic and pharmacodynamic properties. This structural motif is a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[2][3] Consequently, efficient and scalable access to the key starting materials for this compound is of paramount importance.

This guide will focus on the most prevalent and practical synthetic strategies, with a primary emphasis on the Suzuki-Miyaura cross-coupling reaction due to its versatility and high yields. Alternative approaches, such as those based on the Fischer indole synthesis, will also be discussed to provide a broader perspective on available synthetic methodologies.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1] For the synthesis of this compound, this typically involves the coupling of a 5-halo-1H-indazole with 4-fluorophenylboronic acid. The most common halogenated precursor is 5-bromo-1H-indazole due to its commercial availability and favorable reactivity.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of Key Starting Material: 5-Bromo-1H-indazole

5-Bromo-1H-indazole is a readily available starting material, but its synthesis from more common precursors is often necessary. A common route involves the diazotization of a substituted aniline followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole from 5-Bromo-2-fluorobenzaldehyde

This protocol describes a straightforward synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde and hydrazine.[4]

Step-by-Step Methodology:

-

To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

-

Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess hydrazine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure 5-bromo-1H-indazole.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 5-Bromo-2-fluorobenzaldehyde | 205.01 | 1.0 |

| Hydrazine Hydrate | 50.06 | 10.0 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield |

| 5-Bromo-1H-indazole | 197.03 | Varies |

Note: The yield for this reaction is reported to be in the range of 50-60%.[4]

Part 2: Synthesis of Key Starting Material: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a commercially available reagent.[5][6][7] However, for large-scale syntheses or when commercial sources are unavailable, it can be prepared from 4-bromo-fluorobenzene via a Grignard reaction followed by quenching with a borate ester. A more direct method involves the lithiation of 4-bromo-fluorobenzene followed by reaction with a trialkyl borate.[8]

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid from 4-Bromo-fluorobenzene

This protocol outlines the synthesis of 4-fluorophenylboronic acid from 4-bromo-fluorobenzene.[8]

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the aryllithium solution to the trimethyl borate solution via cannula, keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-fluorophenylboronic acid can be purified by recrystallization.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 4-Bromo-fluorobenzene | 175.00 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 |

| Trimethyl borate | 103.91 | 1.2 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield |

| 4-Fluorophenylboronic Acid | 139.92 | Varies |

Note: Yields for this type of reaction are typically in the range of 70-85%.

Part 3: The Core Reaction: Suzuki-Miyaura Cross-Coupling Protocol

With the two key starting materials in hand, the Suzuki-Miyaura cross-coupling can be performed to yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole and 4-fluorophenylboronic acid.[1][9]

Step-by-Step Methodology:

-

To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 5-Bromo-1H-indazole | 197.03 | 1.0 |

| 4-Fluorophenylboronic Acid | 139.92 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 0.02-0.05 |

| Potassium Carbonate | 138.21 | 2.0-3.0 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield |

| This compound | 212.22 | Varies |

Note: Yields for Suzuki-Miyaura cross-coupling reactions of this type are often reported to be good to excellent, typically in the range of 70-95%.[1]

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is a highly effective method, other synthetic strategies can also be employed, particularly for the construction of the indazole ring itself.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11][12][13] While primarily used for indoles, this methodology can be adapted for the synthesis of indazoles. For the synthesis of a precursor to this compound, one could envision reacting a (4-bromophenyl)hydrazine with a suitable carbonyl compound, followed by cyclization and subsequent Suzuki coupling.

Caption: Conceptual workflow for a Fischer indole synthesis approach to a 5-aryl indole derivative.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg indole synthesis is another powerful method for forming the indole ring system, which proceeds via the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite.[14][15][16][17] This reaction could be adapted to form an indazole precursor, although it may be less direct for the target molecule compared to the Suzuki coupling approach.

Conclusion

The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazole and 4-fluorophenylboronic acid. This guide has provided detailed, practical protocols for the synthesis of these key starting materials, as well as for the final coupling step. The presented methodologies are robust, scalable, and rely on well-established chemical transformations. By understanding the nuances of these synthetic routes, researchers and drug development professionals can confidently and efficiently access this important molecular scaffold for the advancement of their research and development programs.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 1765-93-1: 4-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 7. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. scispace.com [scispace.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. pubs.acs.org [pubs.acs.org]

The Alchemist's Guide to a Privileged Scaffold: Novel Synthesis Routes for Substituted 1H-Indazoles

Abstract

The 1H-indazole core is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents, from potent kinase inhibitors in oncology to novel anti-inflammatory drugs.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an invaluable pharmacophore. However, the efficient and regioselective synthesis of diversely substituted indazoles remains a significant challenge, driving continuous innovation in synthetic organic chemistry. This in-depth guide moves beyond a simple recitation of methods to provide a field-proven perspective on the synthesis of this vital heterocycle. We will dissect the causality behind key experimental choices, compare classical and contemporary strategies, and provide detailed, validated protocols for the synthesis of substituted 1H-indazoles, grounded in authoritative literature.

The Strategic Imperative: Why New Routes to 1H-Indazoles?

The demand for novel indazole derivatives is relentless, fueled by their success in drug discovery. Marketed drugs like Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) underscore the scaffold's therapeutic importance.[1] The core challenge for process and medicinal chemists is not merely to make indazoles, but to do so with precision, efficiency, and scalability, often requiring access to specific substitution patterns that are inaccessible via traditional routes. This necessity has spurred the development of powerful new methodologies, particularly in the realm of transition-metal catalysis, which offer unprecedented control over bond formation.[3][4]

This guide will focus on four key pillars of modern 1H-indazole synthesis:

-

Classical Foundations: The Jacobson Synthesis

-

Transition-Metal-Catalyzed C-H Activation: The New Frontier

-

Intramolecular Ullmann-Type Couplings: A Robust Workhorse

-

[3+2] Cycloaddition Strategies: Elegant and Convergent

Classical Foundations: The Jacobson Synthesis

First reported by Jacobson and Huber, this method relies on the nitrosation of N-acetyl-o-toluidine derivatives, followed by a base-promoted cyclization.[5] While a foundational method, it often requires harsh conditions and has limitations regarding substrate scope.

Mechanistic Insight

The accepted mechanism involves an initial N-nitrosation of the acetylated amine. The subsequent addition of a base (e.g., aqueous alkali) facilitates the removal of the acetyl group and promotes an intramolecular azo coupling. This proceeds via an initial acyl shift, which is the rate-determining step, followed by cyclization and aromatization to yield the 1H-indazole core.[5]

Visualizing the Jacobson Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of fluorinated indazole derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Fluorinated Indazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in the Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and diverse biological activities.[1][2][3][4] Its versatile structure is a cornerstone in numerous FDA-approved drugs, particularly in oncology.[2][5] When this potent scaffold is strategically augmented with fluorine, a paradigm of enhanced therapeutic potential emerges.

Fluorine, the most electronegative element, is far from a simple bulky substituent. Its introduction into a molecule like an indazole derivative can profoundly alter key physicochemical and pharmacokinetic properties.[6][7][8] These modulations are not serendipitous; they are deliberate, strategic choices made to enhance a drug candidate's profile. Key benefits include:

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond can shield metabolically vulnerable positions on the drug molecule, preventing rapid breakdown by metabolic enzymes and thereby extending its half-life in the body.[6][9]

-

Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions (such as orthogonal multipolar C-F---C=O interactions) within a protein's binding pocket, leading to a significant increase in target affinity and potency.

-

Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa.[6][8] This fine-tuning is critical for optimizing membrane permeability, bioavailability, and CNS penetration.[6]

This guide provides a comprehensive framework for the systematic biological evaluation of novel fluorinated indazole derivatives. It is structured not as a rigid protocol, but as a logical cascade that mirrors the drug discovery process—from broad, cell-based screening to specific, target-based validation and preliminary in vivo assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to identify and characterize promising therapeutic candidates.

Part 1: The Primary Screening Cascade: Identifying Bioactive Hits

The initial goal is to cast a wide net to determine if a library of novel fluorinated indazole derivatives possesses any significant biological activity. This is typically achieved through high-throughput screening (HTS) using cell-based assays. The choice of assays is dictated by the known therapeutic potential of the indazole scaffold, which is particularly rich in anticancer and antimicrobial activities.[1][2]

Anticancer Activity: A Focus on Cytotoxicity

The most fundamental question for a potential anticancer agent is whether it can kill or inhibit the proliferation of cancer cells.[10] Colorimetric assays that measure cell viability are the workhorses of primary anticancer screening due to their reliability, cost-effectiveness, and scalability for high-throughput formats.[11][12]

The following diagram illustrates the logical flow from compound preparation to data analysis in a typical cytotoxicity screen.

Caption: High-level workflow for cytotoxicity screening.

Two of the most common cytotoxicity assays are the MTT and SRB assays.[13][14] While both are effective, the choice between them is a critical experimental decision.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[12][15] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[15] The amount of formazan, solubilized by DMSO, is proportional to the number of living cells.

-

SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[14][15] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells.[12]

Expert Insight: For primary screening of novel chemical entities, the SRB assay is often preferable .[13] The reason is twofold: First, the MTT assay's reliance on mitochondrial activity can be a confounding factor. Some compounds might interfere with mitochondrial function without being directly cytotoxic, leading to false positives. Second, the SRB assay is generally more sensitive, has a better linearity with cell number, and the stained plates are more stable, allowing for storage before reading.[16]

This protocol is a self-validating system that includes necessary controls for robust data generation.

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Fluorinated indazole derivatives (dissolved in DMSO).

-

96-well flat-bottom sterile microplates.

-

Trichloroacetic acid (TCA), 10% (w/v), cold.

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

-

Tris-base solution, 10 mM, pH 10.5.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the various compound concentrations.

-

Crucial Controls: Include wells with vehicle only (e.g., 0.5% DMSO in medium) as the negative control (100% viability) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only (no cells) for background subtraction.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100. Plot the percentage of viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.[17]

Antimicrobial Activity Screening

Indazole derivatives have also shown promise as antimicrobial agents.[1] Primary screening for this activity is typically done using agar diffusion or broth microdilution methods to determine the compound's ability to inhibit the growth of pathogenic bacteria or fungi.[18]

While agar diffusion assays are simple and cost-effective, the broth microdilution method is superior for quantitative analysis as it provides a direct measure of the Minimum Inhibitory Concentration (MIC).[18] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method is also readily adaptable to a 96-well plate format for higher throughput.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

-

Fungal strain (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds dissolved in DMSO.

-

96-well sterile microplates.

-

Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Essential Controls: Include a growth control well (inoculum + broth, no compound), a sterility control well (broth only), and a positive control well (inoculum + standard antibiotic).

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

Part 2: Secondary Screening & Mechanism of Action

Once a primary screen identifies "hit" compounds with significant cytotoxic or antimicrobial activity, the next critical phase is to elucidate their mechanism of action (MoA). For indazole derivatives, a primary hypothesis is the inhibition of protein kinases, as this is a well-established MoA for this scaffold.[1][19]

Kinase Inhibition Assays

Protein kinases are enzymes that play pivotal roles in cell signaling pathways controlling proliferation, survival, and differentiation.[1] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[20] Fluorinated indazoles have been successfully developed as potent inhibitors of various kinases, such as VEGFR, FGFR, and Aurora kinases.[21]

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format involves incubating the kinase, a specific substrate (a peptide or protein), and a phosphate donor (usually ATP) together with the test compound. The amount of phosphorylated substrate is then quantified. A reduction in phosphorylation compared to a control reaction indicates inhibition.

Caption: Principle of a biochemical kinase inhibition assay.

Presenting data in a clear, tabular format is essential for comparing the potency and selectivity of new derivatives against established drugs.

Table 1: In Vitro Cytotoxicity of Representative Fluorinated Indazole Derivative (Compound 2f)

| Cell Line | Cancer Type | IC₅₀ (µM)[5][22] |

| 4T1 | Breast Cancer | 0.23 |

| A549 | Lung Cancer | 1.15 |

| HepG2 | Liver Cancer | 0.80 |

| MCF-7 | Breast Cancer | 0.34 |

| HCT116 | Colon Cancer | 0.51 |

| Doxorubicin | Reference Drug | 0.19 - 6.50 |

Table 2: Kinase Inhibitory Activity of Representative Fluorinated Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | IC₅₀ (nM) |

| Derivative A[23] | FGFR1 | < 4.1 | - | - |

| Derivative A[23] | FGFR2 | 2.0 | - | - |

| Entrectinib[23] | ALK | 12 | Crizotinib | 24 |

| Derivative 52[24][25] | ROCK1 | 14 | - | - |

| Indazole Amide[21] | Aurora A | < 1000 | Alisertib | 1.2 |

| Indazole Amide[21] | Aurora B | - | Barasertib | 0.37 |

Note: Data is illustrative and compiled from multiple sources. Direct comparison of IC₅₀ values requires identical assay conditions.

This type of assay is widely used due to its high sensitivity and simple "add-mix-read" format. It quantifies the amount of ATP remaining in the reaction after kinase activity. Low ATP levels correspond to high kinase activity, while high ATP levels indicate inhibition.

Materials:

-

Purified recombinant target kinase (e.g., VEGFR2).

-

Kinase-specific substrate peptide.

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

Test compounds and a known inhibitor (e.g., Axitinib for VEGFR2).

-

ATP solution (at a concentration near the Kₘ for the kinase).

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar).

-

White, opaque 96- or 384-well plates.

Procedure:

-

Reaction Setup: In a white assay plate, add the assay buffer, the test compound at various concentrations, and the purified kinase.

-

Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction. The final volume is typically 10-25 µL.

-

Controls: Include "No Kinase" wells (for background) and "Vehicle" wells (for 0% inhibition).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

-

Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Convert the raw luminescence data into percent inhibition relative to the controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Part 3: Advancing the Hit—A Glimpse into Preclinical Evaluation

Identifying a potent and selective inhibitor in biochemical and cellular assays is a major milestone, but it is only the beginning. The journey from a "hit" to a "drug" requires further rigorous testing.

In Vivo Efficacy Studies

To determine if a compound's in vitro activity translates into a therapeutic effect in a living organism, in vivo studies are essential.[26][27] The standard approach for anticancer agents is to use xenograft models.[26][28]

Xenograft Model Workflow:

-

Model Creation: Human tumor cells (e.g., HCT116) are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[29]

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: The mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control.

-

Monitoring: Tumor volume and the body weight of the mice (a measure of toxicity) are monitored regularly over several weeks.[29][30]

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The key endpoint is Tumor Growth Inhibition (TGI), which compares the final tumor volume in the treated group to the control group.[29] A successful compound will show significant TGI without causing unacceptable weight loss in the animals.[22][30]

The successful in vivo validation of a fluorinated indazole derivative provides the compelling evidence needed to advance the compound into more formal preclinical development, including detailed toxicology studies and pharmacokinetic profiling, on the long path toward clinical application.[28][29]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 26. iv.iiarjournals.org [iv.iiarjournals.org]

- 27. ijpbs.com [ijpbs.com]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Fluorophenyl)-1h-indazole CAS number and molecular weight

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1H-indazole

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indazole core is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds, including several marketed drugs.[1] The addition of a fluorophenyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation and development.

This guide provides a comprehensive overview of the essential technical information required by researchers and drug development professionals to effectively work with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885272-86-6 | [2] |

| Molecular Formula | C₁₃H₉FN₂ | [2] |

| Molecular Weight | 212.22 g/mol | [2] |

| Boiling Point (Predicted) | 401.2 ± 20.0 °C | [2] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.61 ± 0.40 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 5-aryl-1H-indazoles like this compound can be achieved through various modern synthetic methodologies. A prevalent and effective strategy is the Suzuki cross-coupling reaction. This approach is favored for its high tolerance of functional groups, generally high yields, and commercially available starting materials.

The proposed synthesis would involve the coupling of a halogenated indazole, such as 5-bromo-1H-indazole, with a boronic acid derivative, in this case, (4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is based on its proven efficacy in C-C bond formation. A base, such as sodium carbonate, is crucial for the transmetalation step of the catalytic cycle. The solvent system (e.g., a mixture of toluene, ethanol, and water) is selected to ensure the solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a condenser and under an inert nitrogen atmosphere, combine 5-bromo-1H-indazole (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water. The volume should be sufficient to dissolve the reagents upon heating.

-

Catalyst Introduction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 2-5 mol%.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Suzuki coupling workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the indazole and fluorophenyl rings would appear in the δ 7.0-8.5 ppm range. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Signals corresponding to the 13 carbon atoms would be observed, with aromatic carbons typically appearing in the δ 110-150 ppm range. The carbon attached to the fluorine atom will show a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring. |

| HRMS (ESI) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₃H₁₀FN₂⁺. |

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H containing compounds to clearly observe the exchangeable proton.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Applications in Research and Development

The indazole scaffold is a cornerstone in drug discovery due to its ability to mimic purine bases and interact with a wide array of biological targets.[1]

-

Oncology: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Axitinib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy.[1] The this compound structure could serve as a foundational molecule for developing new kinase inhibitors.

-

Anti-inflammatory: Certain indazole-based compounds, like Benzydamine, exhibit anti-inflammatory properties.[1] This suggests that derivatives of this compound could be explored for their potential in treating inflammatory conditions.

-

Materials Science: The highly conjugated and chromophoric nature of the indazole ring makes it suitable for applications in organic electronics, such as in the development of dyes for dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes (OLEDs).[3] The fluorine substitution can be used to fine-tune the electronic energy levels of the material.

Visualization of a Potential Biological Target Pathway

Caption: Potential inhibitory action of an indazole derivative on a cellular kinase pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, safety protocols can be established based on data for similar fluorinated and heterocyclic compounds.[4][5][6][7] It should be handled as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

| Category | Recommendation |

| Hazard Statements (Anticipated) | May cause skin, eye, and respiratory irritation.[4][6] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5] |

| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][8] |

| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4][5] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] |

Conclusion

This compound is a compound with significant potential, stemming from the proven biological and material properties of the indazole scaffold. Its well-defined structure, accessible synthesis via methods like Suzuki coupling, and the strategic placement of a fluorine atom make it a valuable building block for further research. This guide provides the foundational technical knowledge for scientists to synthesize, characterize, and safely handle this compound, paving the way for its exploration in drug discovery and advanced materials development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 885272-86-6 CAS MSDS (5-(4-FLUORO-PHENYL)-1H-INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-1h-indazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a core scaffold in the development of therapeutic agents. Its structural elucidation and purity assessment are paramount, relying on a suite of analytical techniques. This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—for this compound. We delve into the interpretation of the spectral data, explaining the underlying principles and structural correlations. Furthermore, this document furnishes detailed, field-proven protocols for data acquisition, ensuring researchers can generate high-quality, reproducible results.

Molecular Structure and Analytical Framework

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a bicyclic indazole core connected at the 5-position to a 4-fluorophenyl ring. This arrangement dictates a unique electronic environment for each atom, which is reflected in the spectroscopic output. The numbering convention used for NMR assignments is presented below.

Caption: Numbering scheme for this compound.

The logical workflow for confirming the structure of a synthesized compound like this involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the puzzle, and together they offer definitive proof of identity and purity.

Caption: Spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight of the compound, which is a critical validation checkpoint.

Expected Data: The molecular formula for this compound is C₁₃H₉FN₂. The monoisotopic mass is calculated to be approximately 212.07 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 213.0823 |

| [M+Na]⁺ | 235.0642 |

| [M]⁺˙ (Radical Cation) | 212.0744 |

Interpretation: In positive-ion mode electrospray ionization (ESI), the most prominent peak observed will be the protonated molecule, [M+H]⁺, at m/z 213.08. Depending on the solvent system, a sodium adduct [M+Na]⁺ may also be visible. For techniques like electron ionization (EI), the molecular ion peak [M]⁺˙ would be observed at m/z 212.07. The presence of these ions at their predicted high-resolution masses provides strong evidence for the compound's identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and robust signal for the ion of interest.

-

Mass Analyzer Settings: Set the mass analyzer to acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000).

-

Data Acquisition: Acquire data for a sufficient duration to obtain a high-quality mass spectrum with good signal-to-noise ratio.

-

Data Analysis: Process the acquired data to determine the accurate mass of the observed ions. Compare the experimental mass to the theoretical mass calculated for the expected elemental formula to confirm the compound's identity within a narrow mass tolerance (typically < 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3150-3000 | N-H Stretch (indazole) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| ~1620, ~1500, ~1450 | C=C Aromatic Ring Stretches | Strong |

| ~1230 | C-F Stretch (Aryl-Fluoride) | Strong |

| 850-800 | C-H Bending (para-substituted) | Strong |

Interpretation: The IR spectrum provides clear evidence for the key structural components.

-

N-H Stretch: A broad to medium peak above 3000 cm⁻¹ is characteristic of the N-H bond in the indazole ring, confirming the presence of the 1H-tautomer.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on both the indazole and fluorophenyl rings.

-

C=C Ring Stretches: A series of strong absorptions in the 1620-1450 cm⁻¹ region confirms the presence of the aromatic systems.

-

C-F Stretch: A very strong and characteristic absorption around 1230 cm⁻¹ is a definitive indicator of the aryl-fluoride bond, a crucial piece of evidence for the 4-fluorophenyl substituent.[2]

-

Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is highly suggestive of the 1,4- (or para-) substitution pattern on the fluorophenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting interferogram with a Fourier transform to generate the IR spectrum. Perform a baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation in solution, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The spectrum is expected to be complex due to the multiple aromatic protons.

Expected Data (in DMSO-d₆, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant(s) (J, Hz) |

| ~13.1 | br s | 1H | N1-H | - |

| ~8.2 | s | 1H | C3-H | ~0.9 (to H7) |

| ~7.9 | d | 1H | C7-H | ~8.5 |

| ~7.8 | dd | 2H | C2'/C6'-H | ~8.8 (³JHH), ~5.5 (³JHF) |

| ~7.6 | s (or d) | 1H | C4-H | - |

| ~7.4 | dd | 1H | C6-H | ~8.5, ~1.5 |

| ~7.3 | t | 2H | C3'/C5'-H | ~8.8 (³JHH), ~8.8 (⁴JHF) |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments are based on general indazole spectra and fluorine substituent effects.[3][4]

Interpretation:

-

N-H Proton: The downfield, broad singlet around 13 ppm is characteristic of the acidic indazole N-H proton.[5]

-

Indazole Protons: The protons on the indazole core (H3, H4, H6, H7) will appear as distinct signals. H3 is often a singlet or a narrow doublet, while H7, H4, and H6 will show doublet and doublet of doublets patterns consistent with ortho and meta couplings.

-

Fluorophenyl Protons: The 4-fluorophenyl group presents a symmetrical AA'BB' system, further complicated by coupling to fluorine. The protons ortho to the fluorine (H3'/H5') will appear as a triplet-like signal due to coupling with both the adjacent protons and the fluorine atom (⁴JHF). The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to ortho coupling to H3'/H5' (³JHH) and meta coupling to fluorine (³JHF).[6]

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The presence of the fluorine atom introduces characteristic C-F coupling, which is highly diagnostic.

Expected Data (in DMSO-d₆, ~100 MHz):

| Chemical Shift (δ, ppm) | C-F Coupling (¹⁻⁴JC-F, Hz) | Assignment |

| ~162 | d, ¹JC-F ≈ 245 | C4' |

| ~141 | s | C7a |

| ~135 | s | C3 |

| ~132 | d, ⁴JC-F ≈ 3 | C1' |

| ~129 | d, ³JC-F ≈ 8 | C2'/C6' |

| ~125 | s | C5 |

| ~123 | s | C3a |

| ~122 | s | C6 |

| ~121 | s | C4 |

| ~116 | d, ²JC-F ≈ 22 | C3'/C5' |

| ~110 | s | C7 |

Note: Chemical shifts are predictive. The key diagnostic feature is the C-F coupling.[2][6]